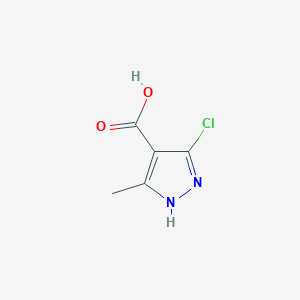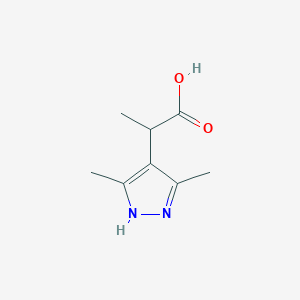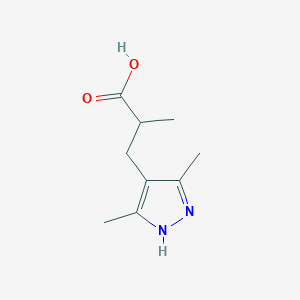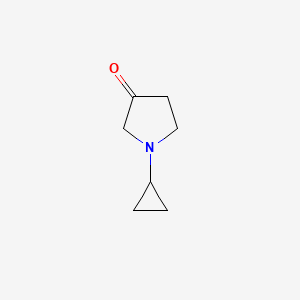
3-Phenylthiophene-2-carboxamide
Vue d'ensemble
Description
3-Phenylthiophene-2-carboxamide is a chemical compound with the molecular formula C11H9NOS and a molecular weight of 203.26 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Phenylthiophene-2-carboxamide consists of a thiophene ring attached to a phenyl group and a carboxamide group . The InChI code for this compound is 1S/C11H9NOS/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13) .Physical And Chemical Properties Analysis
3-Phenylthiophene-2-carboxamide is a powder at room temperature . It has a molecular weight of 203.26 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature I found.Applications De Recherche Scientifique
1. Anticonvulsant Activity
3-Phenylthiophene-2-carboxamide derivatives have been explored for their potential in treating convulsions. Kunda et al. (2013) synthesized Schiff bases of 2-aminothiophenes and evaluated their anticonvulsant properties. These compounds showed promising results in models of electroshock-induced and chemically-induced seizures, suggesting a potential application in epilepsy treatment (Kunda et al., 2013).
2. Antiviral Properties
Research by Pan et al. (2015) highlights the antiviral capabilities of N-benzyl-N-phenylthiophene-2-carboxamide analogues, particularly against human enterovirus 71 (EV71). These compounds demonstrated significant antiviral activities in vitro, opening avenues for the development of new antiviral drugs (Pan et al., 2015).
3. Radiosensitization and Cytotoxicity
Compounds related to 3-Phenylthiophene-2-carboxamide have been studied for their radiosensitizing effects on cancer cells. Threadgill et al. (1991) synthesized nitrothiophene-carboxamides and assessed their ability to enhance the effects of radiation therapy in cancer treatment, offering potential as adjuvant cancer therapies (Threadgill et al., 1991).
4. Electroluminescent Materials
Exploring the electrochemical properties, Ekinci et al. (2000) investigated the oxidation of 2-amino-3-cyano-4-phenylthiophene and discovered a new class of photoluminescent materials. This research presents applications in the development of new electroluminescent devices and materials (Ekinci et al., 2000).
5. Antimicrobial Activity
A study by Prasad et al. (2017) on 2-aminothiophene derivatives, including 3-Phenylthiophene-2-carboxamide, indicated these compounds exhibit significant antimicrobial properties. This research paves the way for developing new antimicrobial agents, particularly against resistant strains (Prasad et al., 2017).
Safety and Hazards
The safety information available indicates that 3-Phenylthiophene-2-carboxamide has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3-phenylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIDPJRHRJFVLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylthiophene-2-carboxamide | |
CAS RN |
1098342-63-2 | |
| Record name | 3-phenylthiophene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B3375327.png)








